![molecular formula C17H9BrF3NO3 B2545399 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide CAS No. 128171-56-2](/img/structure/B2545399.png)
6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide is a derivative of chromene, which is a class of organic compounds with notable chemical and pharmacological properties. While the specific compound is not directly studied in the provided papers, related chromene derivatives have been synthesized and analyzed, offering insights into the potential characteristics and applications of the compound of interest.
Synthesis Analysis
The synthesis of chromene derivatives can be complex, involving multiple steps and the use of catalysts to achieve the desired functionalization. For instance, the synthesis of a GPR35 agonist, a chromene derivative, was achieved through a multi-step process that included radiolabeling and ester hydrolysis, resulting in a compound with high affinity for the GPR35 receptor . Similarly, the synthesis of antipyrine derivatives involved good yields and was characterized spectroscopically, indicating the potential for efficient synthesis routes for related compounds .
Molecular Structure Analysis
The molecular structure of chromene derivatives is crucial for their biological activity. For example, the crystal structure and Hirshfeld surface analysis of a 6-methyl chromene carboxamide derivative revealed intramolecular hydrogen bonding contributing to the molecule's planarity, which is important for its interaction with biological targets . These analyses can provide insights into the molecular structure of this compound, suggesting that it may also exhibit intramolecular hydrogen bonding and planarity.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The addition of isocyanides to chromene acetals catalyzed by bismuth triflate is an example of a chemical reaction that allows for the efficient preparation of carboxamide chromenes, which could be relevant for the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like bromo, trifluoromethyl, and carboxamide groups can significantly affect these properties. Although the specific properties of this compound are not detailed in the provided papers, the studies on related compounds suggest that it may exhibit high affinity for biological receptors and could be synthesized with high yields .
科学的研究の応用
Structural Insights and Molecular Characterization
Chromene derivatives exhibit diverse molecular conformations and structural features that are pivotal for their reactivity and interactions. For example, Reis et al. (2013) detailed the crystallization and structural analysis of chromene compounds, emphasizing the anti-rotamer conformation about the C-N bond and the variable orientation of the amide O atom relative to the pyran ring's O atom. Such insights are crucial for understanding the physical and chemical properties of chromene derivatives, including "6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide" (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Biological Activity and Receptor Targeting
Chromene derivatives have shown potential as selective agonists for various receptors, indicating their significance in drug development. Thimm et al. (2013) described the synthesis and characterization of a potent and selective GPR35 agonist, highlighting the compound's affinity and its ability to bind the receptor with high specificity. Such studies underscore the potential of chromene derivatives in targeting specific receptors, paving the way for the development of new therapeutic agents (Thimm, Funke, Meyer, & Müller, 2013).
Synthesis and Environmental Considerations
The synthesis of chromene derivatives also highlights the importance of environmentally friendly approaches. Proença and Costa (2008) presented a simple and eco-friendly method for synthesizing 2-oxo-2H-chromene-3-carboxamides, demonstrating the potential for efficient and sustainable chemical processes. This approach reflects the growing emphasis on green chemistry principles in the synthesis of complex molecules, including chromene derivatives (Proença & Costa, 2008).
Photophysical Properties and Materials Science
In the realm of materials science, chromene derivatives have been incorporated into polymers to explore their photophysical properties. Nechifor (2009) synthesized novel aromatic polyamides with coumarin chromophores, investigating their solubility, thermal properties, and photoreactivity. Such research highlights the application of chromene derivatives in developing new materials with desirable optical and thermal characteristics (Nechifor, 2009).
作用機序
将来の方向性
特性
IUPAC Name |
6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF3NO3/c18-11-4-5-14-9(6-11)7-13(16(24)25-14)15(23)22-12-3-1-2-10(8-12)17(19,20)21/h1-8H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQKPJJOIUAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

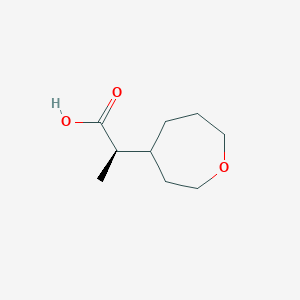
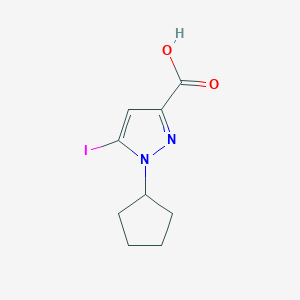
![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2545318.png)
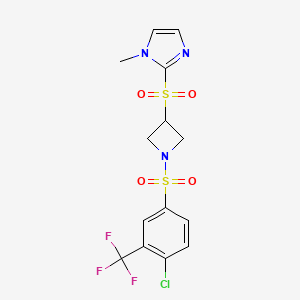
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)

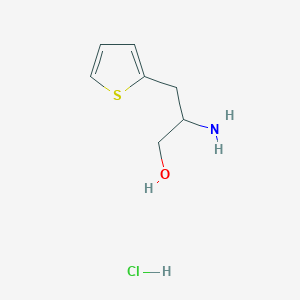
![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)
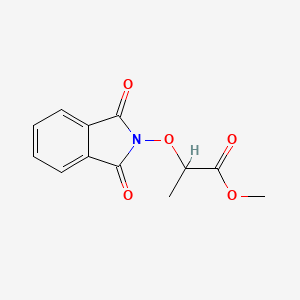
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)
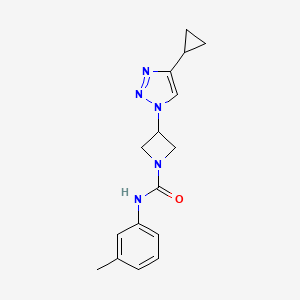
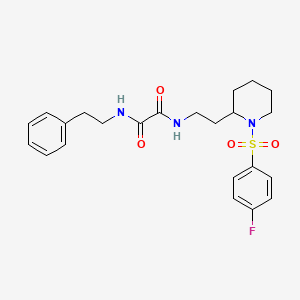
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)
![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545335.png)